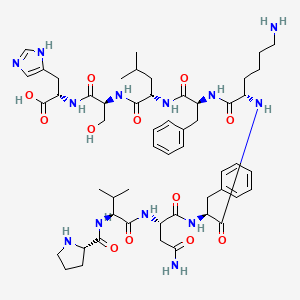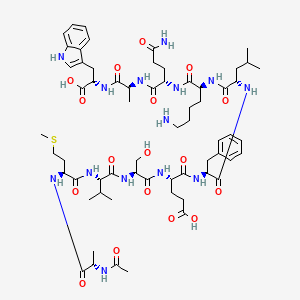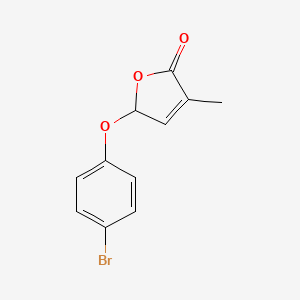
4-Br debranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Br debranone is a synthetic compound that belongs to the class of strigolactone analogs. Strigolactones are plant hormones that play a crucial role in regulating plant growth and development, particularly in inhibiting axillary bud outgrowth and promoting seed germination in parasitic plants like Striga
Applications De Recherche Scientifique
4-Br debranone has been extensively studied for its applications in various scientific fields:
Mécanisme D'action
Target of Action
4-Br debranone, also known as 2-(4-bromophenoxy)-4-methyl-2H-furan-5-one or 5-(4-bromophenoxy)-3-methylfuran-2(5H)-one, is a strigolactone (SL) analogue . Its primary targets include the NLR family pyrin domain containing 3 (NLRP3) inflammasome and the enzyme iNOS . The NLRP3 inflammasome plays a crucial role in the innate immune response, while iNOS is involved in the production of nitric oxide, a key player in the inflammatory response .
Mode of Action
This compound interacts with its targets to inhibit nitrosative stress and NLRP3 inflammasome-mediated IL-1β release . It also influences the polarization of microglial cells, a type of immune cell found in the brain . In silico analyses have shown that this compound exhibits a differential pattern for upregulating Nrf2-driven downstream enzymes .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. It suppresses the release and expression of proinflammatory factors . It also influences the NF-κB, Nrf2, and PPARγ pathways, which are involved in inflammation and cellular survival mechanisms .
Result of Action
The action of this compound results in the suppression of nitrosative stress and the inhibition of NLRP3 inflammasome-mediated IL-1β release . This leads to a reduction in the release and expression of proinflammatory factors . Additionally, it influences the polarization of microglial cells .
Analyse Biochimique
Biochemical Properties
4-Br Debranone has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the NLRP3 inflammasome in murine microglial cells . It also exhibits a differential pattern for upregulating Nrf2-driven downstream enzymes .
Cellular Effects
In terms of cellular effects, this compound has been found to have an inhibitory effect on NLRP3 inflammasome-mediated IL-1β release . It also suppresses the release and expression of proinflammatory factors .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been found to interact with iNOS, NLRP3, and Keap1 ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Br debranone can be synthesized from commercially available phenols and bromo butenolide. The synthesis involves a series of chemical reactions, including bromination and cyclization . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale reactions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Br debranone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives with altered biological activities.
Substitution: Halogen substitution reactions can introduce different substituents, affecting the compound’s properties and activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified biological activities
Comparaison Avec Des Composés Similaires
4-Br debranone is compared with other strigolactone analogs such as GR24 and 5-deoxystrigol:
5-Deoxystrigol: A natural strigolactone with a more complex structure and higher biological activity compared to this compound.
Uniqueness: this compound is unique due to its simpler structure, making it easier to synthesize and modify for various applications. Its ability to modulate specific biological pathways in both plants and mammals highlights its versatility and potential for diverse applications .
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-4-methyl-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-7-6-10(15-11(7)13)14-9-4-2-8(12)3-5-9/h2-6,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVHEWGBSZLWSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
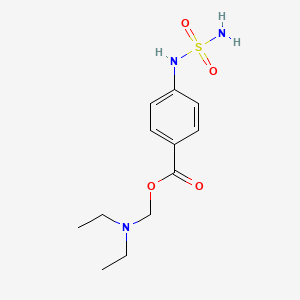
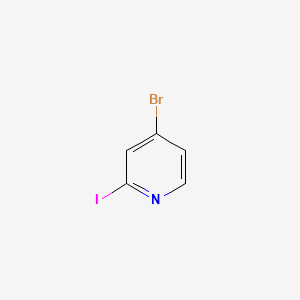
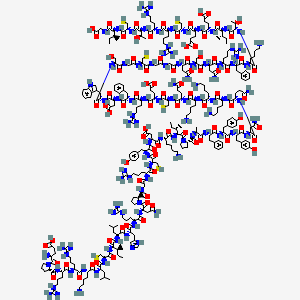
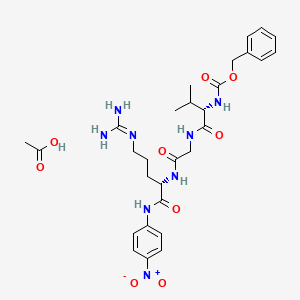
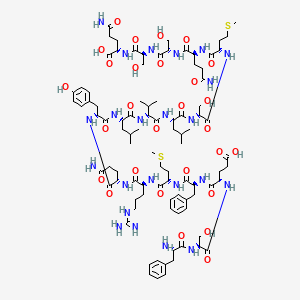
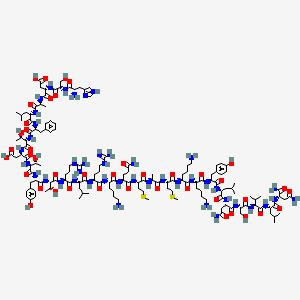
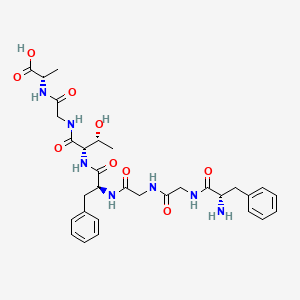
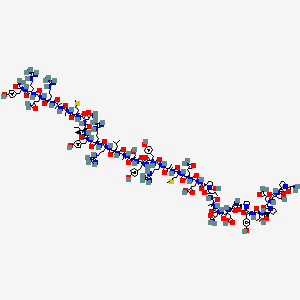
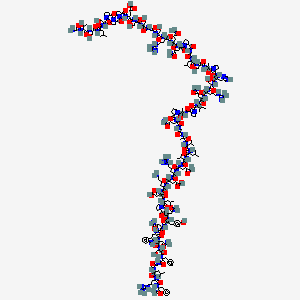

![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)
